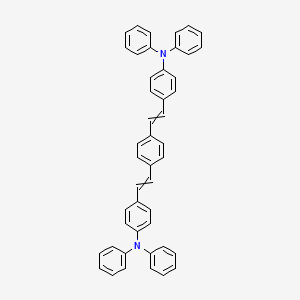
DSA-Ph
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
DSA-Ph can be prepared through physical vapor deposition (PVD) on silicon substrates. The bulk orientation of the this compound layer can be controlled by varying deposition conditions . This method allows for the preparation of nonequilibrium thin films with birefringent optical properties .
化学反应分析
DSA-Ph undergoes various chemical reactions, including oxidation and oxidative coupling. For instance, dopamine sulfamic acid-functionalized magnetic Fe3O4 nanoparticles (DSA@MNPs) can be used as a catalyst for the oxidation of sulfides to sulfoxides and the oxidative coupling of thiols to disulfides using hydrogen peroxide as a green oxidant . The major products formed from these reactions are sulfoxides and disulfides .
科学研究应用
DSA-Ph has a wide range of scientific research applications. It is used in the development of high-efficiency blue OLEDs. For example, a study demonstrated that using NPBX with 3% this compound doped as the emitting layer, BCP or TAZ as a hole blocking layer, and Alq3 or Bphen as an electron transport layer resulted in high-efficiency blue OLEDs . Additionally, this compound is employed in the preparation of organic glasses with preferred molecular orientation, which is crucial for the performance of organic electronic devices .
作用机制
The mechanism of action of DSA-Ph involves its role as an emitter in OLEDs. It functions by trapping and transporting holes, which leads to efficient electroluminescence. The molecular packing of this compound in glassy films is controlled by the substrate temperature during PVD, which influences its anisotropic scattering peaks .
相似化合物的比较
DSA-Ph is compared with other blue-emitting compounds such as spiro[benzotetraphene-fluorene] derivatives and donor–acceptor-type pyrene-based emitters. These compounds also exhibit strong near ultraviolet emission and good thermal stability, making them suitable for use in OLEDs . this compound is unique in its ability to achieve high electroluminescence efficiency and low turn-on voltage .
属性
IUPAC Name |
N,N-diphenyl-4-[2-[4-[2-[4-(N-phenylanilino)phenyl]ethenyl]phenyl]ethenyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H36N2/c1-5-13-41(14-6-1)47(42-15-7-2-8-16-42)45-33-29-39(30-34-45)27-25-37-21-23-38(24-22-37)26-28-40-31-35-46(36-32-40)48(43-17-9-3-10-18-43)44-19-11-4-12-20-44/h1-36H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFSYSWBTGIEQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C=CC5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H36N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
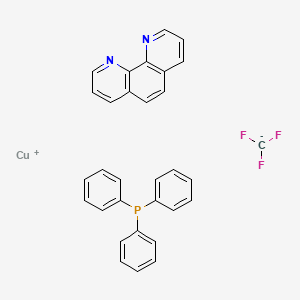
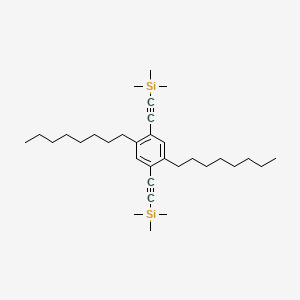
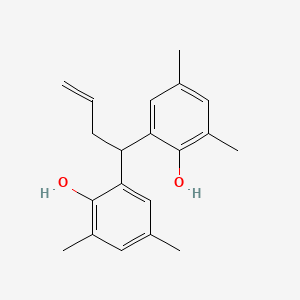
![2-Thiophenecarboximidamide, N-[3-(2-hexyl-1H-imidazol-4-yl)phenyl]-](/img/structure/B12518384.png)
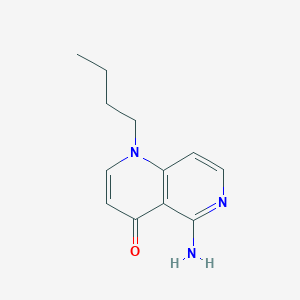
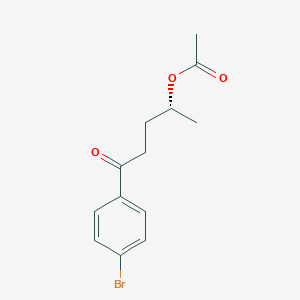


![4-[1-benzyl-7-(trifluoromethyl)-1H-indazol-3-yl]phenol](/img/structure/B12518430.png)

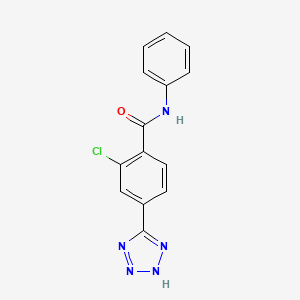
![2-Chloro-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one](/img/structure/B12518444.png)
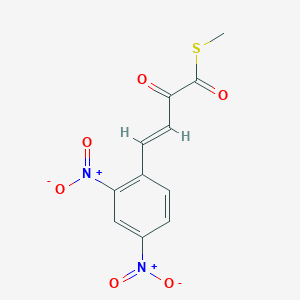
![N-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12518449.png)
